1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea
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Overview
Description
1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with 4-phenoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Research has explored its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea exerts its effects is primarily through its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby blocking its activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-Phenyl-3-(4-phenoxyphenyl)thiourea
- 1-(3-Methylphenyl)-3-phenylthiourea
- 1-(3-Methylphenyl)-3-(4-methoxyphenyl)thiourea
Comparison: 1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea stands out due to its unique combination of the 3-methylphenyl and 4-phenoxyphenyl groups. This structural feature imparts distinct chemical and biological properties, making it a compound of interest for various applications. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, which can be advantageous in specific contexts.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(4-phenoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-6-5-7-17(14-15)22-20(24)21-16-10-12-19(13-11-16)23-18-8-3-2-4-9-18/h2-14H,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOMRAVTRPQFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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